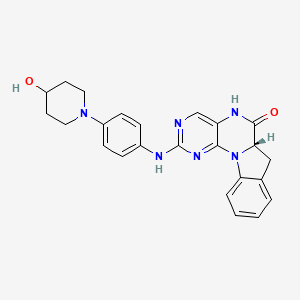
iPRMT1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iPRMT1: is a potent and selective inhibitor of protein arginine methyltransferase 1 (PRMT1). PRMT1 is an enzyme that catalyzes the methylation of arginine residues on proteins, which plays a crucial role in various cellular processes, including gene expression, signal transduction, and RNA processing . This compound has shown significant potential in inhibiting the growth of breast cancer cells both in vitro and in vivo .
Preparation Methods
The synthesis of iPRMT1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:
Preparation of Intermediates: The initial steps involve the synthesis of key intermediates through various organic reactions such as condensation, cyclization, and substitution.
Formation of this compound: The final step involves the reaction of the intermediates under specific conditions to form this compound.
Chemical Reactions Analysis
iPRMT1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. This compound can undergo oxidation to form various oxidized products.
Substitution Reactions: These reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents to form different derivatives.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
iPRMT1 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in breast cancer research due to its ability to inhibit the growth of breast cancer cells.
Epigenetics: this compound is used to study the role of PRMT1 in epigenetic regulation.
Drug Development: this compound serves as a lead compound for the development of new drugs targeting PRMT1.
Mechanism of Action
The mechanism of action of iPRMT1 involves the inhibition of PRMT1-mediated methylation of arginine residues on proteins. PRMT1 methylates the arginine residues on the splicing factor SRSF1, which is crucial for its phosphorylation, RNA binding, and exon inclusion. By inhibiting PRMT1, this compound prevents the methylation of SRSF1, leading to reduced phosphorylation and RNA binding, ultimately affecting gene splicing and expression .
Comparison with Similar Compounds
iPRMT1 is unique in its high selectivity and potency as a PRMT1 inhibitor. Similar compounds include:
These compounds highlight the unique properties of this compound in terms of selectivity and potency, making it a valuable tool in cancer research and drug development.
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(6aS)-2-[4-(4-hydroxypiperidin-1-yl)anilino]-6a,7-dihydro-5H-indolo[2,1-h]pteridin-6-one |
InChI |
InChI=1S/C24H24N6O2/c31-18-9-11-29(12-10-18)17-7-5-16(6-8-17)26-24-25-14-19-22(28-24)30-20-4-2-1-3-15(20)13-21(30)23(32)27-19/h1-8,14,18,21,31H,9-13H2,(H,27,32)(H,25,26,28)/t21-/m0/s1 |
InChI Key |
GBNHWGSPRJTJND-NRFANRHFSA-N |
Isomeric SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5[C@@H](CC6=CC=CC=C65)C(=O)N4 |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5C(CC6=CC=CC=C65)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















